molecular formula C14H11NO3S B11948508 p-Nitrophenylthioacetophenone CAS No. 33046-48-9

p-Nitrophenylthioacetophenone

Cat. No.: B11948508
CAS No.: 33046-48-9
M. Wt: 273.31 g/mol
InChI Key: MSDOBISTMBKIFE-UHFFFAOYSA-N
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Description

p-Nitrophenylthioacetophenone: is an organic compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a thioacetophenone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylthioacetophenone typically involves the nitration of thioacetophenone derivatives. One common method includes the reaction of p-nitrobenzoyl chloride with thiophenol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Nitrophenylthioacetophenone can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other peroxides.

    Reduction: NaBH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: p-Aminophenylthioacetophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Nitrophenylthioacetophenone is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used as a probe to study enzyme kinetics and mechanisms. It serves as a substrate for enzymes such as esterases and proteases, allowing researchers to investigate enzyme activity and inhibition.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of p-Nitrophenylthioacetophenone involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate, undergoing hydrolysis or other transformations catalyzed by enzymes. The nitro group and thioacetophenone moiety play crucial roles in its reactivity, influencing the binding and catalytic processes.

Molecular Targets and Pathways:

    Enzymes: Esterases, proteases, and other hydrolases.

    Pathways: Hydrolysis, oxidation-reduction, and substitution pathways.

Comparison with Similar Compounds

    p-Nitrophenylacetic acid: Similar in structure but lacks the thioacetophenone moiety.

    p-Nitrophenol: Contains a nitro group on a phenyl ring but does not have the thioacetophenone structure.

    p-Nitrothiophenol: Similar in having a nitro group and thiol functionality but differs in the overall structure.

Uniqueness: p-Nitrophenylthioacetophenone is unique due to the presence of both nitro and thioacetophenone groups, which confer distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with simpler nitroaromatic compounds.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

33046-48-9

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C14H11NO3S/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2

InChI Key

MSDOBISTMBKIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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